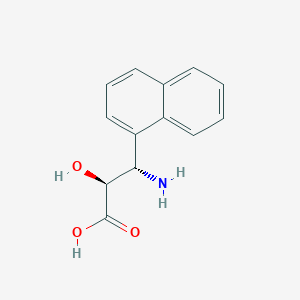

(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

Descripción general

Descripción

(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid, also known as ANA, is an amino acid derivative that has been extensively studied for its potential applications in the field of neuroscience. ANA is a chiral molecule, with two stereoisomers, (2S,3S)-ANA and (2R,3R)-ANA. The (2S,3S)-ANA isomer has been found to be the biologically active form, and hence, is the focus of

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is intricately related to naphthalene-based compounds. Zhang You-lan (2005) discussed the synthesis of 1,3-dihydroxynaphthalene, highlighting various synthesis routes, including photocatalytic oxidation in aqueous nano-TiO2 suspension, which is recommended due to its simpler and eco-friendly process (Zhang You-lan, 2005).

Pharmacological Potential

Naphthoquinone, a class of phenolic compounds derived from naphthalene, shows pharmacological activities like antibacterial, antifungal, anticancer, and anti-inflammatory effects. 7-Methyljuglone (7-MJ), a naphthoquinone, was reviewed for its chemical and pharmacological data. This review can serve as a starting point for future research and valorization accomplishments (Mbaveng & Kuete, 2014).

Therapeutic Formulations

Hydroxy acids, closely related to the compound , are widely used in cosmetic and therapeutic formulations for beneficial skin effects. The review by Kornhauser et al. (2010) emphasizes the safety evaluation of these formulations, especially their prolonged use on sun-exposed skin, and discusses the mechanisms of action and effects of hydroxy acids on melanogenesis and tanning (Kornhauser, Coelho, & Hearing, 2010).

Biodegradation and Environmental Applications

Peng et al. (2008) focused on the microbial biodegradation of polyaromatic hydrocarbons (PAHs), like naphthalene, highlighting the major mechanisms responsible for the ecological recovery of PAH-contaminated sites. The review outlines the current knowledge of microbial PAH catabolism and discusses the biochemical principles underlying the degradation of PAHs (Peng et al., 2008).

Propiedades

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c14-11(12(15)13(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12,15H,14H2,(H,16,17)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGUPWBKDSQFQO-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376187 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959573-38-7 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

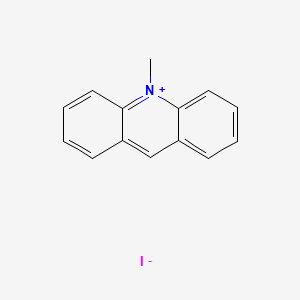

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

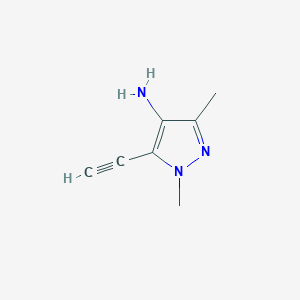

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]isoxazol-3-yl diphenyl phosphate](/img/structure/B3059160.png)

![Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-](/img/structure/B3059177.png)